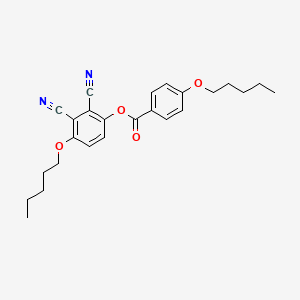
(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate is an organic compound with the molecular formula C25H28N2O4 It is known for its unique structure, which includes two cyano groups and two pentoxy groups attached to a phenyl and benzoate moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2,3-Dicyano-4-pentoxyphenyl) 4-Pentoxybenzoat erfolgt typischerweise durch Veresterung von 4-Pentoxybenzoesäure mit 2,3-Dicyano-4-pentoxyphenol. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem wasserfreien Lösungsmittel wie Dichlormethan durchgeführt. Die Reaktionsbedingungen umfassen oft Rühren bei Raumtemperatur über mehrere Stunden, um eine vollständige Veresterung sicherzustellen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für (2,3-Dicyano-4-pentoxyphenyl) 4-Pentoxybenzoat können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2,3-Dicyano-4-pentoxyphenyl) 4-Pentoxybenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um die entsprechenden Alkohole zu erhalten.
Substitution: Nucleophile Substitutionsreaktionen können an den Cyanogruppen auftreten, was zur Bildung von Amiden oder anderen Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: DDQ in Gegenwart einer protischen Säure.
Reduktion: LiAlH4 in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Alkohole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Chinone.
Reduktion: Alkohole.
Substitution: Amide oder andere substituierte Derivate.
Wissenschaftliche Forschungsanwendungen
(2,3-Dicyano-4-pentoxyphenyl) 4-Pentoxybenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Moleküle und Polymere verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen Eigenschaften.
Medizin: Wird auf sein Potenzial für die Medikamentenentwicklung und als pharmakologisches Mittel untersucht.
Wirkmechanismus
Der Wirkmechanismus von (2,3-Dicyano-4-pentoxyphenyl) 4-Pentoxybenzoat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Cyanogruppen können an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, während die Pentoxygruppen die Lipophilie der Verbindung erhöhen können, wodurch ihr Durchgang durch biologische Membranen erleichtert wird. Diese Wechselwirkungen können die Aktivität von Zielproteinen und -wegen modulieren, was zu verschiedenen biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the pentoxy groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,3-Dichlor-5,6-dicyan-1,4-benzochinon (DDQ): Bekannt für sein hohes Reduktionspotenzial und seine Verwendung als Oxidationsmittel.
1,3-Dicyano-2,4,5,6-Tetrakis(diphenylamino)-benzol (4DPAIPN): Ein Donor-Akzeptor-Fluorophor mit Anwendungen in der Photokatalyse.
4,5-Dicyano-1,2,3-Triazol: Eine stickstoffreiche Verbindung, die bei der Synthese von monocyclischen und bicyclischen Strukturen verwendet wird.
Einzigartigkeit
(2,3-Dicyano-4-pentoxyphenyl) 4-Pentoxybenzoat ist einzigartig aufgrund seiner dualen Cyano- und Pentoxy-Funktionalitäten, die eine unterschiedliche chemische Reaktivität und ein Potenzial für diverse Anwendungen verleihen. Seine Struktur ermöglicht vielseitige Modifikationen, was sie zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie macht .
Eigenschaften
CAS-Nummer |
67042-21-1 |
|---|---|
Molekularformel |
C25H28N2O4 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C25H28N2O4/c1-3-5-7-15-29-20-11-9-19(10-12-20)25(28)31-24-14-13-23(30-16-8-6-4-2)21(17-26)22(24)18-27/h9-14H,3-8,15-16H2,1-2H3 |
InChI-Schlüssel |
NQOTXYNZSMFULC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C=C2)OCCCCC)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)
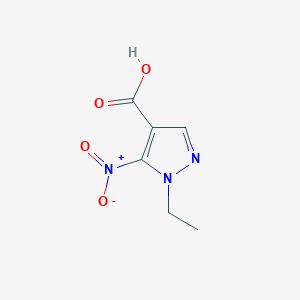
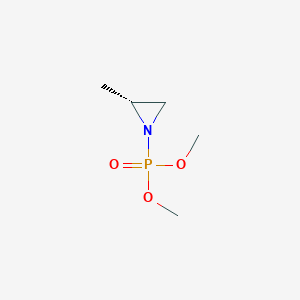
![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
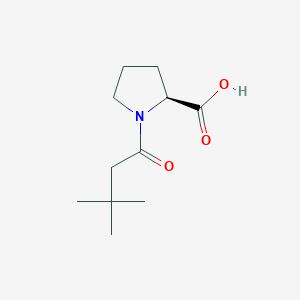
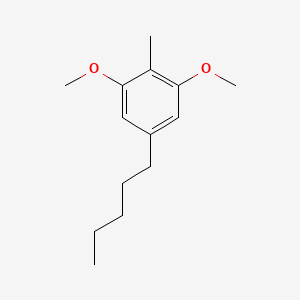
![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
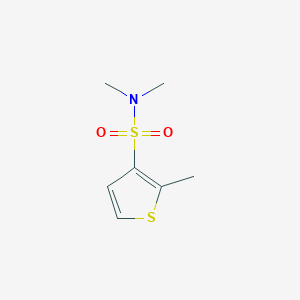

![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
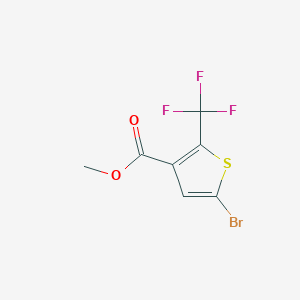
![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
